molecular formula C11H14FNO2S B2650321 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine CAS No. 691381-07-4

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

Cat. No. B2650321
M. Wt: 243.3
InChI Key: ODZQATHQYFFNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C11H14FNO2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a sulfonyl group, which is further connected to a 4-fluoro-3-methylphenyl group .

Scientific Research Applications

Synthesis and Material Properties

  • A study discussed the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high glass transition temperatures, excellent thermal stability, and low dielectric constants, making them suitable for high-performance materials applications (Xiao-Ling Liu et al., 2013).

Medicinal Chemistry and Biological Activity

  • Research on the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists highlights their potential in treating autoimmune diseases. This study showcases the design and optimization of these compounds, demonstrating their effectiveness in inhibiting IL-17 production and their potential as therapeutic agents (J. Duan et al., 2019).

Green Chemistry and Catalysis

  • Another study emphasizes the role of fluorous (S) pyrrolidine sulfonamide as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. The study highlights the organocatalyst's ability to be recovered and reused without significant loss of activity, pointing towards sustainable chemistry applications (L. Zu et al., 2008).

Chemical Sensing and Photoluminescence

  • The synthesis of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective Al(3+) sensor demonstrates the application in chemical sensing. This fluoroionophore shows selective ratiometric and colorimetric sensing for Al(3+) based on internal charge transfer, which could be valuable in environmental monitoring and biological research (D. Maity & T. Govindaraju, 2010).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZQATHQYFFNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine

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